N-(sec-butyl)-4-(1-piperidinyl)benzamide
Description
Contextualization within Benzamide (B126) and Piperidine (B6355638) Chemical Space
N-(sec-butyl)-4-(1-piperidinyl)benzamide is situated at the intersection of two important chemical families: benzamides and piperidines.
Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamide group (-CONH2). nyxxb.cnnih.gov This functional group is a cornerstone in the development of numerous pharmaceuticals. walshmedicalmedia.com The amide linkage is a key structural feature in many biologically active molecules, and the aromatic ring of the benzamide can be substituted to modulate the compound's properties. walshmedicalmedia.comresearchgate.net Benzamides are known to exhibit a wide range of pharmacological activities, including antipsychotic, antiemetic, and analgesic properties. walshmedicalmedia.com The stability and synthetic accessibility of the benzamide scaffold make it a popular choice in drug design. researchgate.netmdpi.com
Piperidine is a six-membered heterocyclic amine that is a ubiquitous structural motif in natural products and synthetic pharmaceuticals. mdpi.comwikipedia.org The piperidine ring is a versatile scaffold that can be functionalized at various positions to create a diverse array of chemical structures with distinct biological activities. mdpi.com Its presence in a molecule can influence properties such as solubility, basicity, and the ability to interact with biological targets. thieme-connect.com Piperidine derivatives are found in drugs targeting the central nervous system, as well as in anticancer and antiviral agents. mdpi.com
The combination of these two moieties in this compound results in a molecule with a defined three-dimensional structure and specific chemical properties derived from each component. The sec-butyl group attached to the amide nitrogen further influences its lipophilicity and steric profile.
Significance of the Benzamide-Piperidine Fragment as a Chemical Scaffold
The benzamide-piperidine fragment is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. This recurring motif is recognized for its ability to interact with a variety of biological targets, making it a valuable starting point for drug discovery programs.
The significance of this scaffold can be attributed to several factors:
Structural Rigidity and Flexibility: The combination of the rigid aromatic ring of benzamide and the flexible saturated ring of piperidine provides a unique structural balance. This allows for precise orientation of substituents to optimize interactions with target proteins.
Hydrogen Bonding Capabilities: The amide group in the benzamide fragment can act as both a hydrogen bond donor and acceptor, which is crucial for binding to biological macromolecules. nyxxb.cn
Modulation of Physicochemical Properties: The piperidine moiety can be used to tune the solubility and basicity of the molecule, which are important pharmacokinetic properties. thieme-connect.com The nitrogen atom in the piperidine ring is often basic and can be protonated at physiological pH, influencing absorption and distribution.
Synthetic Tractability: The synthesis of compounds containing the benzamide-piperidine scaffold is generally straightforward, often involving the coupling of a benzoic acid derivative with a piperidine-containing amine. researchgate.net
The following interactive data table summarizes key information about the benzamide and piperidine scaffolds.
| Scaffold | Key Features | Common Applications in Medicinal Chemistry |
| Benzamide | Aromatic ring linked to an amide group. nyxxb.cnnih.gov | Antipsychotics, antiemetics, analgesics, anticancer agents. walshmedicalmedia.com |
| Piperidine | Six-membered nitrogen-containing heterocycle. mdpi.comwikipedia.org | CNS drugs, antivirals, antihistamines, anticancer agents. mdpi.com |
Overview of Academic Research Trajectories for Related Chemical Compounds
While specific research on this compound is not widely published, the research trajectories of structurally related compounds provide valuable insights into its potential areas of investigation. Academic research on benzamide-piperidine derivatives has been focused on several therapeutic areas.
Anticancer Activity: A significant area of research involves the synthesis of N-substituted benzamide derivatives with piperidine or piperazine (B1678402) moieties for their potential as anticancer agents. For instance, a series of N-substituted benzamide derivatives were designed based on the histone deacetylase (HDAC) inhibitor Entinostat (MS-275). nih.gov These compounds were evaluated for their anti-proliferative activity against various cancer cell lines, with some showing comparable or better activity than the parent compound. researchgate.netnih.gov Research has also explored N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 (HIF-1) pathways, which play a role in tumor progression. nih.gov
Antimicrobial Activity: Researchers have also investigated benzamide and piperidine derivatives for their antimicrobial properties. Studies have shown that certain piperidin-4-one derivatives and their thiosemicarbazone analogs exhibit significant antibacterial and antifungal activities. biomedpharmajournal.org Another study focused on the synthesis of N-alkyl and N-aryl piperazine derivatives, which demonstrated notable activity against various bacterial strains. nih.gov
Central Nervous System (CNS) Applications: The benzamide-piperidine scaffold is prominent in compounds targeting the CNS. For example, derivatives of N-substituted piperidines have been investigated as potential treatments for Alzheimer's disease, acting as multi-target agents with antioxidant and cholinesterase inhibitory properties. ajchem-a.com
The synthesis of these related compounds typically involves the amidation of a substituted benzoic acid with an appropriate piperidine-containing amine. The following table provides an overview of research findings for compounds structurally related to this compound.
Interactive Table of Research on Related Benzamide-Piperidine Compounds
| Compound Class | Synthetic Approach | Research Focus | Key Findings |
| N-(Piperidin-4-yl)benzamide Derivatives | Multi-step synthesis involving coupling of substituted benzoic acids with piperidine precursors. nih.gov | Antitumor activity via HIF-1α activation. nih.gov | Certain derivatives showed significant inhibitory activity in HepG2 cells and induced apoptosis. nih.gov |
| N-Substituted Benzamide Derivatives (MS-275 Analogs) | Modification of the linker and cap group of Entinostat (MS-275). researchgate.netnih.gov | Anticancer activity as HDAC inhibitors. nih.gov | Several compounds displayed potent anti-proliferative activity against various cancer cell lines. researchgate.netnih.gov |
| Piperidin-4-one Derivatives | Condensation of ammonium (B1175870) acetate, benzaldehyde, and an alkyl ketone. biomedpharmajournal.org | Antimicrobial activity. biomedpharmajournal.org | Thiosemicarbazone derivatives showed enhanced antifungal activity compared to the parent piperidin-4-ones. biomedpharmajournal.org |
| N-Substituted Piperidine Analogs | Design of multi-potent molecules based on nipecotic acid building blocks. ajchem-a.com | Anti-Alzheimer's agents. ajchem-a.com | Some compounds demonstrated high free radical scavenging properties and acted as multi-targeted drugs. ajchem-a.com |
Structure
3D Structure
Properties
IUPAC Name |
N-butan-2-yl-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-13(2)17-16(19)14-7-9-15(10-8-14)18-11-5-4-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKVFQHWVVSNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization Techniques for Benzamide Piperidine Compounds
Mass Spectrometry (MS) Characterization
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the molecular weight of N-(sec-butyl)-4-(1-piperidinyl)benzamide, allowing for the determination of its elemental composition.
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. This technique is invaluable for confirming the connectivity of the different structural motifs within the molecule. For this compound, characteristic fragmentation pathways would be expected. These include cleavage of the amide bond, fragmentation of the sec-butyl group, and fragmentations involving the piperidine (B6355638) ring.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 289.2 | Protonated Molecule |
| [M-C₄H₉]⁺ | 216.1 | Loss of the sec-butyl group |
| [C₇H₅O]⁺ | 105.0 | Benzoyl cation |
| [C₁₂H₁₆N₂O]⁺ | 204.1 | Loss of the ethyl group from the sec-butyl moiety |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. researchgate.netchemicalbook.comnist.gov
The N-H stretching vibration of the secondary amide is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong and characteristic absorption, usually appearing around 1630-1680 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) is found in the 1510-1570 cm⁻¹ region. Additionally, C-N stretching vibrations for the amide and the piperidine ring, as well as C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule, will be present. researchgate.netrsc.org
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Stretch | 3300 - 3500 | Medium-Strong |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak-Medium |
| Amide C=O (Amide I) | Stretch | 1630 - 1680 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| Amide N-H (Amide II) | Bend | 1510 - 1570 | Medium-Strong |
Chromatographic Methods for Compound Purity and Identification
Chromatographic techniques are indispensable for separating components of a mixture and are paramount in the analysis of synthesized organic molecules. Both gas and liquid chromatography, often coupled with mass spectrometry, provide high-resolution data on the purity and identity of benzamide-piperidine compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For benzamide-piperidine derivatives, GC-MS serves as a crucial tool for assessing purity and confirming molecular weight. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.
In the analysis of this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions. For instance, fragmentation of piperazine (B1678402) derivatives, which are structurally related to piperidines, often occurs at the C-N bonds of the heterocyclic ring. unodc.org The fragmentation pattern for N,N'-di-sec-Butyl-p-phenylenediamine, for example, is available in the NIST WebBook and provides a reference for the fragmentation of related structures. nist.gov
Table 1: Hypothetical GC-MS Data for this compound
| Parameter | Expected Value/Observation |
| Retention Time (min) | Dependent on column and conditions |
| Molecular Ion (M+) | m/z = 274.4 |
| Key Fragment 1 | Loss of sec-butyl group |
| Key Fragment 2 | Piperidinyl ring fragmentation |
| Purity Assessment | >95% (based on peak area) |
This table is illustrative and based on general principles of GC-MS analysis for similar compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring reaction progress, determining product selectivity, and purifying compounds that may not be suitable for GC-MS due to low volatility or thermal instability. beilstein-journals.org In the synthesis of piperidine derivatives, HPLC is frequently employed to analyze the reaction mixture and quantify the formation of the desired product versus any side products. beilstein-journals.orgnih.gov
The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation. For benzamide-piperidine compounds, reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is common. Detection is typically achieved using a UV-Vis detector, set at a wavelength where the benzamide (B126) chromophore absorbs strongly.
Chiral HPLC can be particularly important when stereoisomers are possible, for instance, in the synthesis of chiral piperidine derivatives. nih.gov By using a chiral stationary phase, enantiomers or diastereomers can be separated and their ratios determined, which is crucial for assessing the stereoselectivity of a reaction. nih.govmdpi.com For a compound like this compound, where the sec-butyl group contains a chiral center, chiral HPLC would be necessary to separate and quantify the enantiomers.
Table 2: Illustrative HPLC Conditions for Analysis of this compound Synthesis
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development.
Application of Cheminformatics Platforms for Analytical Data Interpretation
Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. drugdesign.orgnih.gov In the context of analytical characterization, cheminformatics platforms are invaluable for processing, interpreting, and managing the large datasets generated by modern instruments.
For benzamide-piperidine compounds, these platforms can be used to:
Predict Spectroscopic Properties: Algorithms can predict NMR spectra, mass fragmentation patterns, and chromatographic retention times based on the chemical structure. These predictions can then be compared with experimental data to aid in structure confirmation.
Database Searching: Experimental spectra can be searched against large databases to identify known compounds or find structurally similar molecules. youtube.com This is particularly useful for identifying impurities or degradation products.
Structure-Property Relationship Studies: By analyzing data from a series of related compounds, it is possible to build models that correlate structural features with analytical properties, aiding in the design of future analytical methods. nih.gov
For example, a cheminformatics tool could take the proposed structure of this compound and generate a theoretical mass spectrum. This theoretical spectrum, including predicted fragment ions and their relative abundances, can be compared against the experimentally obtained GC-MS data to increase confidence in the compound's identification. While a specific product page for N-sec-butyl-benzamide notes that analytical data is not collected by the vendor, cheminformatics tools can help fill this gap for researchers. sigmaaldrich.com
Computational Chemistry and Molecular Modeling of N Sec Butyl 4 1 Piperidinyl Benzamide
Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivityresearchgate.netnih.gov
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. For N-(sec-butyl)-4-(1-piperidinyl)benzamide, DFT calculations can provide a detailed understanding of its three-dimensional conformation, bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding its chemical behavior and interactions with biological targets.
DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-31G(d,p)), are commonly used to perform geometry optimization. The resulting optimized structure represents the molecule's lowest energy conformation. Furthermore, DFT calculations can elucidate the molecule's reactivity through the analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity.
GIAO/DFT and GIAO/HF Methods for Chemical Shift Predictionnih.gov
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT or Hartree-Fock (HF) theory, is a leading approach for the accurate prediction of NMR chemical shifts. rsc.orgresearchgate.net This computational tool is invaluable for the structural elucidation of novel compounds, as it allows for the comparison of theoretically predicted spectra with experimental data, aiding in the correct assignment of complex molecular structures. rsc.orgchemrxiv.org
For this compound, GIAO/DFT calculations can predict the 1H and 13C NMR chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov For instance, studies on similar organic molecules have shown that methods like B3LYP/cc-pVDZ can provide reliable predictions for 15N chemical shifts, which is relevant for the amide nitrogen in the target compound. rsc.orgresearchgate.net The predicted chemical shifts can help to confirm the connectivity and stereochemistry of the molecule. Discrepancies between calculated and experimental shifts can sometimes point to specific conformational features or intermolecular interactions in the solid state or in solution. nih.gov
Below is a hypothetical table illustrating the kind of data that would be generated from a GIAO/DFT chemical shift prediction for this compound.
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (carbonyl) | 168.5 | 167.9 |
| C2 (aromatic) | 128.2 | 127.8 |
| C3 (aromatic) | 113.5 | 113.1 |
| N1 (amide) | 125.1 | Not available |
| C4 (sec-butyl CH) | 48.9 | 48.5 |
| C5 (piperidine) | 50.3 | 49.8 |
Molecular Docking Simulations for Ligand-Target Interactionsresearchgate.netresearchgate.netnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand-receptor interactions. For this compound, molecular docking simulations can be used to identify potential protein targets and to elucidate the key interactions that stabilize the ligand-receptor complex.
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding energy for each pose, and the pose with the lowest energy is considered the most likely binding mode.
Characterization of Putative Binding Sitesnih.gov
Molecular docking studies can effectively characterize the putative binding sites of this compound on its target receptor. The binding site is a specific region on the receptor, typically a pocket or groove, where the ligand binds. The properties of this binding site, such as its size, shape, and hydrophobicity, determine the specificity of the ligand binding.
For example, in docking studies of similar benzamide (B126) derivatives with enzymes like DNA gyrase, the binding site is well-defined, and the ligand is shown to fit snugly within this pocket. mdpi.com The analysis of the binding site can reveal which amino acid residues are in close contact with the ligand, providing valuable information for designing more potent and selective inhibitors.
Analysis of Hydrogen Bonding and Hydrophobic Interactionsresearchgate.netnih.gov
The stability of the ligand-receptor complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov Molecular docking simulations allow for a detailed analysis of these interactions.
Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the case of this compound, the amide group (N-H and C=O) and the piperidinyl nitrogen are potential hydrogen bond donors and acceptors. Docking studies can identify specific amino acid residues in the receptor's binding site that form hydrogen bonds with the ligand. researchgate.net
| Interaction Type | Ligand Group | Receptor Residue (Example) |
| Hydrogen Bond | Amide N-H | Aspartic Acid |
| Hydrogen Bond | Carbonyl C=O | Serine |
| Hydrophobic Interaction | Phenyl Ring | Leucine |
| Hydrophobic Interaction | sec-Butyl Group | Valine |
Pharmacophore Modeling for Chemical Series Designresearchgate.net
Pharmacophore modeling is a powerful tool in rational drug design. A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.
For a chemical series based on the this compound scaffold, a pharmacophore model can be developed based on the structures of known active compounds or from the ligand-receptor complex obtained from molecular docking. This model can then be used as a 3D query to screen large compound libraries to identify new molecules with the desired biological activity. It also provides a framework for the design of new analogues with improved potency and selectivity by ensuring that the designed molecules retain the key pharmacophoric features.
Homology Modeling for Receptor Structure Predictionresearchgate.net
In many cases, the experimental 3D structure of the target receptor for a particular ligand is not available. Homology modeling, also known as comparative modeling, is a computational method used to predict the 3D structure of a protein based on its amino acid sequence and the known experimental structure of a homologous protein (the template). nih.gov
If the target receptor for this compound has a known homolog with a solved crystal structure, homology modeling can be used to build a reliable 3D model of the receptor. nih.gov The quality of the resulting model depends heavily on the sequence identity between the target and the template. Once a model of the receptor is built, it can be used for molecular docking simulations with this compound to study its binding mode and to guide further lead optimization. nih.gov
Conformational Analysis and Energy Minimization Studies
No published research data is available for the conformational analysis and energy minimization of this compound.
Structure Activity Relationship Sar Studies and Molecular Interactions of Benzamide Piperidine Derivatives
Impact of N-Substitutions on Molecular Interactions
The nature of the substituent on the amide nitrogen (N-substitution) of benzamide-piperidine derivatives plays a significant role in modulating their pharmacological properties. The size, lipophilicity, and stereochemistry of the N-alkyl group can profoundly influence binding affinity and selectivity for specific receptors. omicsonline.org
In a series of N-alkyl-substituted (alpha-piperazinylbenzyl)benzamides, the substitution pattern on the amide nitrogen was found to be a critical determinant of binding affinity for the delta opioid receptor. nih.gov Studies revealed that N,N-dialkylbenzamide derivatives consistently exhibited higher affinity compared to their N-monoalkyl and N-unsubstituted counterparts, highlighting the importance of the amide substitution in the interaction with the receptor. nih.gov This suggests that the N-substituent may be involved in crucial hydrophobic interactions within the binding pocket of the target protein.
The steric bulk of the N-alkyl group is another important factor. In the context of N-alkyl arylsulphonamides, the size of the N-alkyl group was shown to influence the competition between molecular rearrangement and cyclization reactions, indicating that steric hindrance can dictate the conformational preferences and reactivity of the molecule. mdpi.com For N-(sec-butyl)-4-(1-piperidinyl)benzamide, the sec-butyl group, with its specific size and branching, is expected to confer a distinct profile of interaction and selectivity compared to linear or smaller alkyl groups.
| N-Substitution Pattern | Effect on Receptor Binding Affinity | Reference |
| N,N-dialkyl | Higher affinity | nih.gov |
| N-monoalkyl | Lower affinity | nih.gov |
| N-unsubstituted | Lowest affinity | nih.gov |
Role of the Piperidine (B6355638) Ring Conformation and Substitution Patterns
The piperidine ring is a prevalent scaffold in medicinal chemistry due to its ability to adopt various conformations, which can significantly impact a molecule's biological activity. mdpi.com The conformational flexibility of the piperidine ring allows it to orient substituents in three-dimensional space to achieve optimal interactions with a biological target.
The conformational free energies of 4-substituted piperidines are nearly identical to those of analogous cyclohexanes, indicating predictable conformational preferences. nih.gov However, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer, especially when polar substituents are present at the 4-position. nih.gov This highlights the importance of the electrostatic interactions between the piperidine nitrogen and its substituents in determining the ring's conformation.
Substitutions on the piperidine ring can also directly influence biological activity. In a study of piperidine-based influenza virus inhibitors, the nature of the substituent on the piperidine nitrogen was found to be critical for inhibitory activity. nih.govrsc.orgresearchgate.net Specifically, a carbamate group at this position resulted in a compound with excellent inhibitory potency against various influenza virus strains. nih.gov Furthermore, replacing a piperazine (B1678402) ring with a piperidine ring has been shown to be a key structural element for achieving dual affinity for histamine H3 and sigma-1 receptors. nih.gov
| Piperidine Ring Modification | Impact on Biological Activity | Reference |
| Carbamate substitution on nitrogen | Excellent anti-influenza activity | nih.gov |
| Replacement of piperazine with piperidine | Key for dual H3/σ1 receptor affinity | nih.gov |
| Polar 4-substituent | Stabilization of axial conformer upon protonation | nih.gov |
Influence of Benzamide (B126) Moiety Modifications on Molecular Recognition
Modifications to the benzamide moiety, including substitutions on the benzene (B151609) ring, can significantly alter the electronic and steric properties of the molecule, thereby influencing its molecular recognition by target proteins.
In a study of benzamide derivatives as tyrosinase inhibitors, substitutions on the benzoyl group were explored. nih.govresearchgate.net Molecular docking studies indicated that a benzyl (B1604629) substituent could engage in important interactions within the enzyme's active site, explaining the higher potency of these analogues. nih.govresearchgate.net This suggests that the aromatic ring of the benzamide moiety is involved in key π-π stacking or hydrophobic interactions with the target.
Furthermore, in the context of histone deacetylase (HDAC) inhibitors, preliminary SAR studies on N-substituted benzamide derivatives revealed that a 2-substituent on the phenyl ring is critical for anti-proliferative activity. nih.govresearchgate.net Conversely, the presence of a chlorine atom or a nitro-group on the same benzene ring was found to significantly decrease anti-proliferative activity. nih.govresearchgate.net The position and nature of substituents on the benzene ring can, therefore, fine-tune the binding affinity and selectivity of the molecule. For instance, dihalo-substitution on the benzene ring of certain compounds has been shown to impact their potentiation of AMPA receptors. nih.gov
| Benzamide Moiety Modification | Effect on Activity | Reference |
| 2-substituent on phenyl ring (HDAC inhibitors) | Critical for anti-proliferative activity | nih.govresearchgate.net |
| Chlorine or nitro-group on phenyl ring (HDAC inhibitors) | Decreased anti-proliferative activity | nih.govresearchgate.net |
| Benzyl substituent (tyrosinase inhibitors) | Important interactions in the active site | nih.govresearchgate.net |
| Dihalo-substitution on benzene ring (AMPA receptor potentiators) | Impacts potentiation | nih.gov |
Stereochemical Considerations in Benzamide-Piperidine Scaffolds
Chirality and stereochemistry are fundamental aspects of drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities. uff.br In benzamide-piperidine scaffolds, the presence of stereocenters, such as the sec-butyl group in this compound, necessitates a thorough evaluation of the stereochemical requirements for optimal biological activity.
The spatial orientation of substituents can dramatically influence receptor binding. For instance, in a series of (alpha-piperazinylbenzyl)benzamides, the αR derivatives generally showed more than 10-fold greater affinity for the delta opioid receptor than the αS derivatives. nih.gov This underscores the importance of a specific stereoconfiguration for productive interaction with the receptor.
The chiral separation of benzamide derivatives is often crucial for evaluating the biological activity of individual enantiomers. nih.govresearchgate.net High-performance liquid chromatography (HPLC) on chiral stationary phases is a common method for resolving racemic mixtures of such compounds. nih.govresearchgate.netnih.gov The development of methods for chiral separation is a key step in understanding the stereoselective interactions of these molecules with their biological targets.
| Stereochemical Feature | Impact on Biological Activity | Reference |
| αR configuration in (alpha-piperazinylbenzyl)benzamides | >10-fold higher affinity for delta opioid receptor | nih.gov |
| Chiral separation | Essential for evaluating individual enantiomer activity | nih.govresearchgate.net |
SAR in Context of Specific Molecular Targets (In Vitro Studies)
The principles of SAR are best understood when examined in the context of specific molecular targets. For benzamide-piperidine derivatives, in vitro studies have shed light on their interactions with targets such as histone deacetylases and viral proteins.
Benzamide-containing compounds have emerged as a significant class of histone deacetylase (HDAC) inhibitors. researchgate.net The general structure of these inhibitors consists of a zinc-binding group, a linker, and a cap group. In the case of benzamide-piperidine derivatives, the benzamide moiety can act as the zinc-binding group, interacting with the zinc ion in the active site of HDAC enzymes.
The influenza virus hemagglutinin (HA) protein is a crucial target for antiviral drug development, as it mediates the entry of the virus into host cells. nih.gov Several classes of small molecules, including those with benzamide and piperidine scaffolds, have been identified as inhibitors of HA-mediated membrane fusion. nih.govacs.orgresearchgate.netnih.gov
A class of N-benzyl-4,4-disubstituted piperidines has been identified as influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. nih.gov SAR studies of these compounds have been conducted to explore the structural requirements for their antiviral activity. nih.govresearchgate.net Similarly, a series of piperidine-based derivatives were identified as potent inhibitors of influenza virus replication, with SAR studies suggesting that an ether linkage between a quinoline and the piperidine ring is critical for the inhibitory activity. nih.govrsc.orgresearchgate.net
Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonism
Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2, also known as RORγt) has emerged as a significant therapeutic target for autoimmune diseases due to its role in the production of the pro-inflammatory cytokine IL-17. researchgate.net Small molecule inverse agonists of RORC2 can suppress IL-17 production in Th17 cells, showing efficacy in preclinical models of conditions like psoriasis and rheumatoid arthritis. nih.gov The development of RORC2 inverse agonists has explored a wide range of chemical structures, including several complex benzamide derivatives. researchgate.netnih.gov
A high-throughput screening campaign identified a molecule with a benzamide core that displayed promising binding affinity for RORC2 and inhibited IL-17 production. researchgate.net Subsequent lead optimization efforts focused on improving potency and metabolic stability. Strategies included iterative optimization guided by increasing lipophilic efficiency and using structure-guided conformational restriction to maximize receptor residence time. researchgate.net This work led to the identification of potent and selective RORC2 inverse agonists, such as 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, which demonstrated good oral bioavailability and in vivo efficacy in reducing IL-17 levels. researchgate.net While these advanced molecules contain benzamide and piperidine substructures, specific SAR data for simpler scaffolds like this compound in the context of RORC2 inverse agonism is not extensively detailed in the available research.
Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Pathway Activation
The Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor that regulates cellular responses to low oxygen levels (hypoxia). nih.gov It is a heterodimer composed of the constitutively expressed HIF-1β subunit and the oxygen-regulated HIF-1α subunit. nih.govnih.gov Under normal oxygen conditions, HIF-1α is rapidly degraded. nih.gov However, in hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. mdpi.com This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription to mediate processes like angiogenesis, glycolysis, and cell survival. nih.govnih.gov
The HIF-1 pathway is a key player in normal development and the pathophysiology of cancer, inflammation, and ischemia. nih.gov Consequently, identifying small molecules that can modulate this pathway is of significant therapeutic interest. nih.govfrontiersin.org Activation of the HIF-1α pathway, in particular, could be beneficial in ischemic conditions by promoting the growth of new blood vessels. nih.gov While various compounds have been identified as modulators of HIF-1α, including some that act through oxygen-independent pathways involving signaling cascades like PI3K and MAPK or by inhibiting the enzymes responsible for its degradation, specific data on the activation of the HIF-1α pathway by this compound or related benzamide-piperidine derivatives is not prominently featured in current research literature. researchgate.net The search for compounds that can selectively activate this pathway for therapeutic benefit remains an active area of investigation. nih.gov
Sigma-1 and Histamine H3 Receptor Binding Affinities
Benzamide-piperidine derivatives have been extensively investigated as ligands for various central nervous system (CNS) targets, including sigma and histamine receptors.
Sigma-1 (σ1) Receptor: The σ1 receptor is a unique ligand-operated molecular chaperone located at the mitochondria-associated ER membrane, implicated in a range of CNS disorders. nih.govchemrxiv.org The pharmacophore for σ1 receptor ligands often includes a basic nitrogen, such as that in a piperidine ring, which can form key interactions with acidic residues like Glu172 in the receptor's binding site. chemrxiv.org Aromatic groups also contribute to binding, often through π-π stacking interactions. chemrxiv.org SAR studies on various benzamide and piperidine scaffolds have shown that modifications to the linker, the amide substituent, and the aromatic rings can significantly impact binding affinity and selectivity over the sigma-2 (σ2) subtype. nih.govnih.gov For instance, in a series of N-(benzylpiperidinyl)-4-fluorobenzamide analogs, high affinity for the σ1 receptor was demonstrated. nih.gov Similarly, other studies have identified novel benzamide derivatives with high σ1 affinity (Ki values in the low nanomolar range) and excellent selectivity against the σ2 receptor. nih.gov
Histamine H3 Receptor: The histamine H3 receptor is primarily expressed in the CNS and acts as an autoreceptor, regulating the synthesis and release of histamine and other neurotransmitters. nih.gov Antagonists of the H3 receptor are being explored for their potential in treating cognitive disorders and sleep-wake cycle disturbances. nih.gov The benzamide-piperidine scaffold has been a fruitful starting point for developing potent H3 receptor antagonists. nih.govnih.gov SAR studies have shown that the piperidine nitrogen and substituents on the benzamide ring are crucial for high-affinity binding. nih.gov For example, a series of novel phenyl(piperazin-1-yl)methanones, which are structurally related to benzamides, yielded compounds with high human H3 receptor binding affinities (Ki < 100 nM). nih.gov Further optimization by introducing different substituents on the piperazine or piperidine ring allowed for the fine-tuning of both affinity and pharmacokinetic properties. nih.gov
Table 1: Binding Affinities of Representative Benzamide/Piperidine Derivatives for Sigma-1 and Histamine H3 Receptors Data is for representative compounds from the structural class, not this compound itself.
| Compound Class | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (Ki σ2/Ki σ1) | Reference |
|---|---|---|---|---|
| N-Benzylpiperidine Benzamide Analog | Sigma-1 | 0.6 - 5.6 | 52 - 331 | nih.gov |
| Benzylpiperazine Derivative | Sigma-1 | 8.6 - 24 | 423 - 886 | nih.gov |
| Phenyl(piperazin-1-yl)methanone | Histamine H3 | <100 | N/A | nih.gov |
| Novel H3 Antagonist (Propyl/Butyl Chain) | Histamine H3 | (pKi 7.56 - 8.68) | N/A | nih.gov |
Muscarinic Acetylcholine Receptor Binding
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate many of the effects of acetylcholine in the central and peripheral nervous systems. thermofisher.com There are five subtypes (M1-M5), each with distinct anatomical distributions and physiological roles. thermofisher.com The M1 receptor, for example, is involved in cognitive function and is a target for treating Alzheimer's disease. nih.gov
Certain piperidine-containing molecules have been shown to interact with mAChRs. One notable example is AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine), which has been identified as a selective allosteric agonist of the M1 receptor. nih.gov Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where acetylcholine binds. nih.gov Studies demonstrated that AC-42 could activate M1 receptors on its own and retard the dissociation of orthosteric radioligands, providing direct evidence of its allosteric mechanism. nih.gov While AC-42 is structurally different from this compound, its activity highlights the potential for piperidine-based scaffolds to bind to and modulate muscarinic receptors. The benzamide-piperidine chemotype could potentially be explored for interactions with mAChRs, although specific binding data for this class is not as prevalent as for other targets.
SARS-CoV Protease Inhibition
The severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2, the virus responsible for COVID-19, rely on viral proteases for their replication. nih.gov The main protease (Mpro or 3CLpro) is a cysteine protease that cleaves the viral polyproteins into functional non-structural proteins, making it an attractive target for antiviral drug development. nih.govnih.gov Inhibition of Mpro effectively blocks viral replication. nih.gov
The active site of Mpro is well-characterized and consists of several subsites (S1, S1', S2, S4) that accommodate the amino acid residues of the substrate. nih.gov Numerous efforts have been made to design inhibitors that can fit into this active site. While many inhibitors are peptide-based, various small molecule scaffolds are also being investigated. Some studies have explored non-covalent, drug-like inhibitors containing naphthalene-based scaffolds linked to other groups, sometimes via piperidine-containing backbones, which bind to a pocket adjacent to the active site of the papain-like protease (PLpro), another key viral enzyme. escholarship.org Although direct inhibitory activity of this compound against SARS-CoV proteases has not been reported, the modular nature of the benzamide-piperidine scaffold makes it a potentially adaptable framework for designing inhibitors that could target the specific pockets within the active sites of viral proteases.
Hepatitis C Virus Assembly Inhibition
The Hepatitis C Virus (HCV) life cycle involves several stages, including replication, assembly, and release of new viral particles. nih.gov While many approved HCV drugs target the viral replication machinery, the assembly process represents an alternative and promising target for new therapeutics. nih.govnih.gov The viral non-structural protein 5A (NS5A) is a key component of the HCV replicase and is involved in regulating viral replication. nih.gov
Screening efforts have identified small molecules with a 4-aminopiperidine scaffold that potently inhibit HCV replication by targeting the assembly stage of the viral life cycle. nih.gov The initial hit compound was found to be effective in the HCV cell culture system but did not inhibit viral replication in assays that measure earlier life cycle stages, suggesting a specific effect on assembly or release. nih.gov A medicinal chemistry campaign to optimize this scaffold led to derivatives with increased potency, reduced toxicity, and improved metabolic properties. nih.gov Similarly, substituted piperazinyl-N-(aryl)benzamides have been reported as potent inhibitors of HCV replication, believed to act by modulating the dimerization of NS5A. nih.gov These findings indicate that the benzamide-piperidine core is a viable scaffold for developing HCV assembly inhibitors.
Table 2: Activity of Representative Piperidine Derivatives Against Hepatitis C Virus Data is for representative compounds from the structural class, not this compound itself.
| Compound Scaffold | Mechanism of Action | Potency (EC50) | Reference |
|---|---|---|---|
| 4-Aminopiperidine (Screening Hit 1) | Inhibition of HCV Assembly/Release | 2.03 µM | nih.gov |
| Piperazinyl-N-phenylbenzamide | Inhibition of NS5A Dimerization | Low µM range | nih.gov |
Ligand Efficiency and Molecular Descriptors in SAR Optimization
In modern drug discovery, the optimization of a hit or lead compound is guided by various molecular descriptors and efficiency metrics. nih.gov These tools help medicinal chemists to improve the potency of a compound while maintaining or improving its drug-like properties, such as molecular weight, lipophilicity, and metabolic stability. rgdscience.commtak.hu
Ligand Efficiency (LE): LE is a metric that relates the binding affinity of a molecule to its size, typically measured by the number of non-hydrogen (heavy) atoms (HAC). mtak.huresearchgate.net It is calculated as the binding free energy divided by the HAC. LE helps in selecting smaller, more efficient fragments or hits for further development, as they have a higher potential to be optimized into potent and drug-like candidates. nih.gov A higher LE value is generally desirable, with a value greater than 0.3 often considered a good starting point. researchgate.net
Lipophilic Ligand Efficiency (LLE or LipE): Lipophilicity, often measured as logP or logD, is a critical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. LLE is a metric that balances potency (expressed as pIC50 or pKi) with lipophilicity (logP). mtak.hu It is calculated as pIC50 - logP. An LLE value greater than 5 is often considered optimal for a promising drug candidate, indicating a favorable balance between target affinity and lipophilicity. nih.gov
For benzamide-piperidine derivatives, applying these principles is crucial during optimization. For example, in the development of P-glycoprotein inhibitors with a benzophenone scaffold, it was observed that LE values tended to decrease as the size of the ligands increased. nih.govacs.org Similarly, while high lipophilicity was a prerequisite for high potency, none of the compounds reached the ideal LLE threshold of 5, suggesting that the optimal range for this metric can be target-dependent. nih.govacs.org By monitoring LE and LLE, chemists can guide SAR campaigns to avoid unnecessary increases in molecular size and lipophilicity—a phenomenon known as "molecular obesity"—thereby increasing the probability of developing a successful drug candidate. mtak.hu
Mechanistic Investigations of N Sec Butyl 4 1 Piperidinyl Benzamide at a Molecular Level
Elucidation of Reaction Pathways and Regioselectivity
The synthesis of N-(sec-butyl)-4-(1-piperidinyl)benzamide involves the formation of an amide bond between 4-(1-piperidinyl)benzoic acid and sec-butylamine (B1681703). The regioselectivity of this reaction is straightforward as it involves the coupling of a carboxylic acid with a primary amine. A common method for this type of transformation is the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
Alternatively, the synthesis could proceed via an acid chloride. The 4-(1-piperidinyl)benzoic acid would first be converted to 4-(1-piperidinyl)benzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the highly reactive acyl chloride with sec-butylamine would then yield the final product, this compound.
More advanced synthetic strategies for related piperidine-containing structures involve metal-catalyzed reactions. For instance, copper-catalyzed intramolecular C-H amination has been developed for the synthesis of piperidines from N-fluoro and N-chloro amides. acs.org These reactions proceed through a proposed Cu(I)/Cu(II) catalytic cycle and demonstrate how modern synthetic methods can be employed to construct the core piperidine (B6355638) structure with high efficiency. acs.org While this specific method may not be directly used for the final amide coupling, it highlights the sophisticated approaches available for synthesizing the building blocks of such molecules.
The regioselectivity in the synthesis of substituted benzamides is crucial, particularly when building a library of analogs for structure-activity relationship (SAR) studies. The choice of synthetic route can influence the types of functional groups that can be tolerated on both the benzoyl and the amine fragments, thereby dictating the accessible chemical space for molecular exploration.
Kinetic Studies of Molecular Interactions (e.g., Enzyme Kinetics, Binding Assays)
Kinetic studies are essential to quantify the interaction between a ligand like this compound and its biological target. These studies typically involve binding assays to determine the affinity of the compound for a receptor or enzyme. While specific kinetic data for this compound is not publicly available, data from closely related benzamide (B126) derivatives illustrate the methodologies and findings.
For example, a series of novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides were evaluated for their binding affinity to the 5-HT₄ receptor. nih.gov One of the most potent compounds in this series, 4-amino-N-[1-[1-(4-aminobutyl)-4-piperidinylmethyl]-4-piperidinyl]-5-chloro-2-methoxybenzamide, exhibited a high affinity with an IC₅₀ value of 6.47 nM. nih.gov The IC₅₀ value represents the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand, providing a measure of the compound's potency.
In another study, a related benzamide, (+/-)-4-[(N-allyl-cis-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide, was found to have a good affinity and selectivity for the delta opioid receptor. nih.gov Such studies often employ radioligand binding assays to determine the inhibition constant (Ki), which is a more direct measure of binding affinity than the IC₅₀.
The table below presents hypothetical kinetic data for this compound at two different receptors, based on findings for similar compounds.
| Receptor Target | Assay Type | Parameter | Value (nM) |
| Receptor A | Radioligand Binding | Kᵢ | 50 |
| Receptor B | Radioligand Binding | IC₅₀ | 120 |
This table contains hypothetical data for illustrative purposes.
These kinetic parameters are crucial for understanding the structure-activity relationships within a class of compounds and for optimizing their potency and selectivity for a desired biological target.
Allosteric Modulation and Receptor Binding Mechanisms
Beyond simple competitive binding at the primary (orthosteric) site of a receptor, some benzamide derivatives have been shown to act as allosteric modulators. Allosteric modulators bind to a topographically distinct site on the receptor, causing a conformational change that alters the receptor's response to its endogenous ligand.
A notable example is the discovery of 2-piperidinyl phenyl benzamides as positive allosteric modulators (PAMs) of the prostaglandin (B15479496) EP2 receptor. nih.gov These compounds were found to increase the potency of the endogenous ligand, prostaglandin E₂, by 4- to 5-fold without changing its efficacy, a hallmark of allosteric modulation. nih.gov This finding suggests that the benzamide scaffold can be a valuable starting point for the design of allosteric modulators.
Furthermore, direct evidence for an allosteric mechanism has been demonstrated for other piperidine-containing molecules. For instance, AC-42, a selective agonist of the muscarinic M₁ receptor, was shown to be an allosteric agonist. nih.gov Binding studies with a radiolabeled orthosteric ligand revealed that AC-42 could not fully inhibit its binding and significantly slowed its dissociation rate, which are characteristic features of an allosteric interaction. nih.gov These findings confirm that AC-42 activates the receptor by binding to a site distinct from the orthosteric site. nih.gov
The ability of this compound and its analogs to act as allosteric modulators would depend on the specific receptor they target and the presence of a suitable allosteric binding pocket. The exploration of this mechanism is a promising avenue for the development of more selective and finely-tuned pharmacological agents.
Role of Electronic and Steric Effects in Molecular Recognition
The molecular recognition of a ligand by its receptor is governed by a delicate balance of electronic and steric effects. These factors determine the complementarity between the ligand and the binding site, influencing both binding affinity and selectivity.
Electronic Effects: The electronic properties of a molecule, such as the distribution of electron density and the ability to form hydrogen bonds, play a critical role in binding. In a study of substituted benzamides at the D4 dopamine (B1211576) receptor, it was found that polar substituents on the benzamide ring were crucial for enhancing binding affinity. nih.gov Specifically, a polar hydrogen-bond accepting group at the meta-position and a hydrogen-bond donating or accepting group at the para-position were beneficial. nih.gov This suggests that the electronic nature of the substituents on the benzamide ring can indirectly mediate interactions and contribute significantly to the structure-activity relationship. nih.gov
Steric Effects: The size and shape of the ligand, or its steric properties, must be compatible with the topology of the binding pocket. The sec-butyl group in this compound, for example, is a bulky, non-polar group that would likely occupy a hydrophobic pocket in the receptor. The planarity of the benzamide core is another important steric feature. In the crystal structure of a related compound, N-butyl-4-chlorobenzamide, the chlorobenzene (B131634) and butylamine (B146782) groups were found to be nearly coplanar. researchgate.netnih.gov This planarity can facilitate stacking interactions, such as pi-pi or cation-pi interactions, within the binding site.
Emerging Research Directions for N Sec Butyl 4 1 Piperidinyl Benzamide in Chemical Biology
Development of the Compound as a Molecular Probe or Research Tool
The development of small molecules as molecular probes is a cornerstone of chemical biology, enabling the study of biological processes in real-time within cellular environments. ed.ac.uk N-(sec-butyl)-4-(1-piperidinyl)benzamide could serve as a foundational structure for creating such probes. Its structural characteristics make it a candidate for modification into tools for biochemical studies to explore interactions with biological targets.
To function as a molecular probe, the parent compound would require modification to incorporate a reporter group, such as a fluorophore, a biotin tag for affinity purification, or a photo-crosslinking moiety to covalently trap binding partners. For instance, the piperidine (B6355638) ring or the benzamide's aromatic ring could be functionalized without significantly altering the core structure responsible for potential biological interactions. The goal is to create minimalist probes that retain the parent molecule's biological activity while minimizing perturbations to the system under study. ed.ac.uk
The value of such a probe lies in its ability to help identify the specific protein or nucleic acid targets of the compound, a critical step in understanding its mechanism of action. By visualizing the probe's localization within a cell or identifying its binding partners, researchers can gain insights into the biological pathways it modulates.
Integration of Rational Design and High-Throughput Screening in Compound Discovery
The discovery of novel bioactive compounds often employs a combination of rational design and high-throughput screening (HTS). This compound and its analogs fit well within this paradigm. HTS allows for the rapid testing of large libraries of compounds against a specific biological target or for a desired phenotypic outcome. nih.gov A library containing diverse benzamide (B126) and piperidine derivatives could be screened to identify initial "hits."
Following a successful HTS campaign, rational design principles are used to optimize the hit compounds. This structure-activity relationship (SAR) process involves systematically modifying the compound's structure to improve its potency, selectivity, and other properties. For this compound, key areas for modification would include:
The sec-butyl group: Exploring other alkyl or aryl substituents to understand the impact on binding affinity and selectivity.
The piperidine ring: Introducing substituents on the ring to alter its conformation and interaction with target proteins.
The benzamide linker: Modifying the substitution pattern on the aromatic ring to fine-tune electronic and steric properties.
Computational methods, such as molecular docking and dynamics simulations, can aid this process by predicting how analogs will bind to a target protein, thus prioritizing the synthesis of the most promising compounds. researchgate.net
Table 1: Illustrative High-Throughput Screening Data for Analogous Compounds This table represents hypothetical data from a primary screen to illustrate the process of identifying a hit compound from a library of analogs.
| Compound ID | Structure | Target Inhibition (%) at 10 µM |
| Analog A | N-(n-butyl)-4-(1-piperidinyl)benzamide | 15% |
| Analog B | This compound | 65% |
| Analog C | N-(tert-butyl)-4-(1-piperidinyl)benzamide | 22% |
| Analog D | N-(sec-butyl)-4-(1-morpholino)benzamide | 48% |
Advancements in Stereoselective Synthesis for Chiral Compounds
The presence of a chiral center in the sec-butyl group of this compound means it exists as a pair of enantiomers. It is common for enantiomers of a chiral molecule to exhibit different biological activities and potencies. Therefore, the ability to synthesize each enantiomer in high purity is crucial for detailed pharmacological and chemical biology studies.
Modern organic synthesis offers powerful methods for stereoselective synthesis. core.ac.uk For this compound, a key step would be the amidation reaction between 4-(1-piperidinyl)benzoic acid and chiral sec-butylamine (B1681703). Accessing enantiomerically pure sec-butylamine is straightforward, allowing for a direct route to the individual enantiomers of the final product.
Alternatively, advanced catalytic methods could be employed. For example, a dynamic kinetic resolution could potentially be used to convert a racemic mixture of a precursor into a single desired enantiomer of the final product, maximizing yield and stereochemical purity. core.ac.uk The development of efficient, modular, and stereoselective synthetic routes is essential for producing the quantities of enantiomerically pure material needed for extensive research. nih.gov
Exploration of Novel Chemical Reactivity and Catalysis
The functional groups within this compound—the amide, the tertiary amine in the piperidine ring, and the aromatic ring—offer avenues for exploring novel chemical reactivity. The nitrogen atom of the piperidine ring is nucleophilic and can participate in reactions with various electrophiles.
Recent advances in catalysis, such as photoredox catalysis, could enable novel transformations. For example, C-H functionalization reactions could be used to directly modify the piperidine or aromatic rings, providing rapid access to a library of derivatives for SAR studies. This approach avoids lengthy de novo synthesis for each new analog. The amide bond itself is generally stable, but under specific catalytic conditions, it can be involved in transformations like transamidation.
Understanding the reactivity of this scaffold is key to developing new synthetic methodologies and to creating derivatives with novel properties or functionalities, such as those required for molecular probes.
Application in Chemical Genetics and Target Identification
Chemical genetics utilizes small molecules to perturb protein function, allowing for the study of biological systems in a manner analogous to traditional genetics. nih.gov A bioactive compound like this compound, once identified through phenotypic screening, becomes a valuable tool for this approach. The primary challenge in chemical genetics is identifying the specific molecular target responsible for the observed phenotype. researchgate.netnih.gov
Several strategies can be employed for target identification:
Affinity-based methods: The compound is immobilized on a solid support (like beads) and used to "pull down" its binding partners from a cell lysate. These proteins are then identified using mass spectrometry. unimib.it
Genetic approaches: Cells can be engineered to be resistant to the compound. Sequencing the genomes of these resistant cells may reveal mutations in the gene that codes for the target protein. nih.gov Another method involves screening a library of gene knockdowns (using RNAi) to find genes that, when silenced, replicate the phenotype of the compound or alter the cell's sensitivity to it. nih.gov
Computational methods: If a set of compounds with similar activity profiles is known, computational algorithms can predict potential targets by comparing the chemical structures or gene expression changes they induce to databases of known drug-target interactions. researchgate.netmdpi.com
By identifying the molecular target, researchers can elucidate the mechanism of action of this compound and gain new insights into the biological pathways involved.
Conclusion and Future Perspectives in the Academic Study of N Sec Butyl 4 1 Piperidinyl Benzamide
Summary of Key Academic Contributions
The academic study of the specific chemical entity, N-(sec-butyl)-4-(1-piperidinyl)benzamide, is not extensively documented in publicly available research literature. Consequently, direct academic contributions are limited. However, the broader classes of compounds to which it belongs, namely N-substituted benzamides and piperidine (B6355638) derivatives, have been the subject of significant scientific investigation.
Research on related benzamide (B126) structures has revealed a wide array of biological activities, establishing the benzamide moiety as a "privileged structure" in medicinal chemistry. dtic.milresearchgate.net Studies have demonstrated that N-substituted benzamides can exhibit potent anti-cancer, antiemetic, and potassium channel activating properties. dtic.milresearchgate.net Furthermore, various benzamide derivatives have been synthesized and evaluated for their potential as multi-target agents, for instance, as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. mdpi.com Other research has focused on their development as glucokinase activators for diabetes treatment and as PARP-1 inhibitors for cancer therapy. nih.govnih.gov
The piperidine motif is also a cornerstone in drug discovery, present in numerous pharmaceutical agents and natural alkaloids. mdpi.comnih.gov Its inclusion in molecular structures can significantly influence pharmacokinetic properties. researchgate.net Research into piperidinylbenzamide analogues, such as N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides, has identified potent prokinetic agents that act on 5-HT(4) receptors. nih.gov The synthesis of various N-substituted piperidinyl benzamides is well-established, often involving the acylation of a corresponding piperidine-containing amine with a benzoyl chloride derivative. nanobioletters.comresearchgate.netprepchem.com
While these contributions provide a valuable framework, the specific combination of the sec-butyl group and the 4-(1-piperidinyl)phenyl moiety in the target compound means its unique chemical and biological profile remains largely uncharacterized within academic literature.
Unresolved Questions and Challenges in Chemical Research
The primary unresolved question surrounding this compound is its fundamental chemical and biological characterization. The lack of published data presents several challenges and opportunities for chemical research:
Definitive Synthesis and Characterization: While general methods for benzamide synthesis are known, the specific optimal conditions, yield, and purification strategies for this compound have not been reported. nanobioletters.comresearchgate.net A significant challenge is the unambiguous confirmation of its structure and purity using modern analytical techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction, data which is currently unavailable. sigmaaldrich.com
Physicochemical Properties: There is a complete absence of experimentally determined physicochemical data. Key parameters such as melting point, solubility in various solvents, pKa, and lipophilicity (LogP) are unknown. This information is critical for any further study, from designing biological assays to developing potential formulations.
Conformational Analysis: The conformational flexibility of the sec-butyl group and the piperidine ring, as well as the rotational barrier of the amide bond, will significantly influence how the molecule interacts with biological targets. A detailed conformational analysis, likely requiring computational modeling and advanced spectroscopic techniques, has yet to be performed.
Biological Activity Profile: The most significant unresolved question is the compound's biological activity. Based on its structural motifs, it could potentially interact with a range of biological targets. However, without empirical data, its specific activities, potency, and selectivity remain purely speculative.
Potential for Further Fundamental Chemical and Biological Discoveries
The structural features of this compound suggest several promising avenues for future fundamental research, positioning it as a candidate for novel discoveries.
Exploration of Novel Biological Activities: Given the diverse bioactivities of related benzamides and piperidines, a broad biological screening of this compound is warranted. mdpi.comnih.govmdpi.comnih.gov This could uncover unexpected therapeutic potential in areas such as oncology, neurodegenerative diseases, or metabolic disorders. For instance, its structural similarity to certain prokinetic agents suggests that its effects on gastrointestinal motility could be investigated. nih.gov
Structure-Activity Relationship (SAR) Studies: The synthesis and study of a library of analogues of this compound could lead to significant discoveries in medicinal chemistry. By systematically modifying the sec-butyl group, the substitution pattern on the phenyl ring, and the piperidine moiety, researchers could establish clear structure-activity relationships. This would be invaluable for optimizing potency and selectivity for any identified biological targets.
Development of Novel Chemical Probes: If this compound is found to have a specific and potent interaction with a particular protein, it could be developed into a chemical probe. Radiolabeled or fluorescently tagged versions of the molecule could be synthesized to study the distribution, expression, and function of its target protein in vitro and in vivo.
Insights into Molecular Recognition: A detailed study of how this compound binds to a biological target, should one be identified, could provide fundamental insights into the principles of molecular recognition. The interplay of the hydrophobic sec-butyl group, the basic piperidine nitrogen, and the hydrogen-bonding capabilities of the amide linkage offers a rich system for studying non-covalent interactions.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(sec-butyl)-4-(1-piperidinyl)benzamide?
Answer:
The synthesis of benzamide derivatives typically involves coupling a carboxylic acid derivative (e.g., activated ester or acid chloride) with an amine. For example, amide bond formation can be achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO) under nitrogen, with triethylamine (EtN) as a base . Post-reaction purification often employs column chromatography (e.g., chloroform:methanol eluent) and crystallization (e.g., from isopropyl alcohol/water mixtures) . For structural analogs, regioselective functionalization of the benzamide core may require protection/deprotection strategies for reactive groups like piperidinyl or sec-butyl moieties .
Basic: How can researchers evaluate the histone deacetylase (HDAC) inhibitory activity of this compound?
Answer:
HDAC inhibition assays involve:
- In vitro enzymatic assays : Measure IC values using recombinant HDAC isoforms (e.g., HDAC1-11) and fluorogenic substrates like acetylated lysine derivatives .
- Cellular assays : Quantify acetylated histone H3 (Ac-H3) levels via Western blot in target tissues (e.g., frontal cortex or hippocampus) after compound administration .
- Chromatin immunoprecipitation (ChIP) : Validate promoter-specific histone acetylation (e.g., at RELN or GAD67 promoters) to confirm functional HDAC inhibition .
Advanced: How can contradictory data on brain region-selective HDAC inhibition be resolved?
Answer:
Regional selectivity (e.g., frontal cortex vs. striatum) may arise from differential blood-brain barrier permeability, metabolic stability, or HDAC isoform expression. To address contradictions:
- Dose-response profiling : Test escalating doses (e.g., 15–120 µmol/kg) to identify tissue-specific potency thresholds .
- Pharmacokinetic (PK) studies : Measure brain-to-plasma ratios and tissue distribution using LC-MS/MS .
- Isoform-specific assays : Use siRNA knockdown or isoform-selective inhibitors to dissect contributions of HDAC subtypes (e.g., HDAC3 vs. HDAC6) .
Advanced: What strategies optimize brain penetration for CNS-targeted studies?
Answer:
- Lipophilicity modulation : Introduce trifluoromethyl or pyridinyl groups to enhance passive diffusion, as seen in analogs with improved brain-to-plasma ratios (e.g., 2.93–11.81) .
- Efflux transporter screening : Test P-glycoprotein (P-gp) substrate liability using bidirectional transport assays (e.g., MDCK-MDR1 cells) to avoid efflux .
- Prodrug approaches : Mask polar groups (e.g., tert-butyl carbamates) to improve bioavailability, followed by enzymatic cleavage in the brain .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
- Waste disposal : Collect residues in sealed containers for incineration by licensed facilities .
Advanced: How can mechanistic ambiguities in copper-mediated C-H oxidation during synthesis be addressed?
Answer:
Divergent mechanisms (organometallic vs. single-electron transfer (SET)) under varying conditions (acidic vs. basic) can be clarified via:
- Computational studies : Density functional theory (DFT) to compare transition-state energies for C-H activation pathways .
- Isotopic labeling : Use C or H isotopes to track intermediates in directed (e.g., benzamide methoxylation) vs. non-directed (quinoline chlorination) reactions .
- Kinetic isotope effects (KIE) : Differentiate between concerted (low KIE) and stepwise (high KIE) mechanisms .
Basic: What analytical techniques are used to characterize this compound’s purity and structure?
Answer:
- NMR spectroscopy : Confirm regiochemistry of sec-butyl and piperidinyl groups via H and C chemical shifts .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., CHNO) and isotopic patterns .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How do structural modifications influence selectivity for dopamine D3 vs. D2 receptors?
Answer:
- Substituent effects : Pyridinyl or fluorenyl groups in analogs (e.g., CJB 090 or NGB 2904) enhance D3R affinity by forming π-π interactions with receptor hydrophobic pockets .
- Docking studies : Molecular modeling (e.g., AutoDock Vina) to predict binding poses in D3R vs. D2R crystal structures .
- Functional assays : Measure cAMP inhibition (D3R partial agonism) vs. β-arrestin recruitment (D2R antagonism) to assess bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
